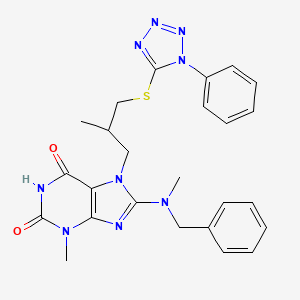![molecular formula C20H24N2O2 B2633631 2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide CAS No. 2418716-12-6](/img/structure/B2633631.png)
2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridines are organic compounds that contain the aziridine functional group, a three-membered heterocycle with one amine (>NR) and two methylene bridges (>CR2). The parent compound is aziridine (or ethylene imine), with molecular . Aziridines and their derivatives have attracted attention in medicinal chemistry due to their potential applications .
Synthesis Analysis
Aziridines can be synthesized through various methods, including the cyclization of dihalogen derivatives and halogenated olefins with amines . Acyl derivatives of aziridine-2-carboxylic acid have been synthesized and tested as PDIA1 inhibitors .Molecular Structure Analysis
Aziridines have a high strain energy due to their three-membered ring structure. This strain promotes their high reactivity towards nucleophiles .Chemical Reactions Analysis
Aziridines are known for their high reactivity towards nucleophiles, which mainly proceeds with ring opening and generation of alkylated products .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15(2)12-22-13-17(22)14-24-19-11-7-6-10-18(19)20(23)21-16-8-4-3-5-9-16/h3-11,15,17H,12-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMUHCGLWYTXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B2633549.png)
![N-(1,3-benzodioxol-5-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2633551.png)

![3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2633554.png)
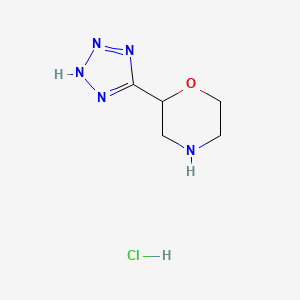
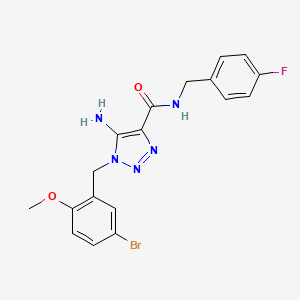
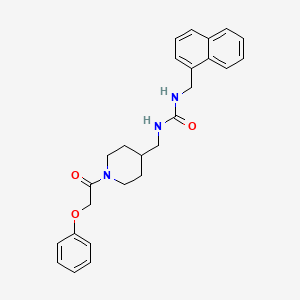
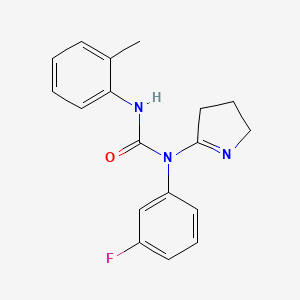
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2633563.png)

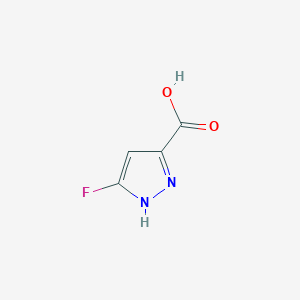
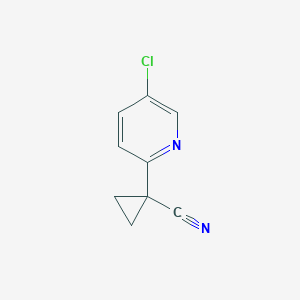
![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2633567.png)
